ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzamido moiety, which is attached to the indole ring system. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with 1H-indole-2-carboxylic acid in the presence of a base like triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydroxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Ethyl 3-(4-amino-3-nitrobenzamido)-1H-indole-2-carboxylate
Substitution: Ethyl 3-(4-substituted-3-nitrobenzamido)-1H-indole-2-carboxylate
Hydrolysis: 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylic acid
Scientific Research Applications
Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Ethyl 3-(4-chloro-3-nitrobenzamido)-1H-indole-2-carboxylate can be compared with other similar compounds such as:
4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the indole moiety.
Ethyl 2-(2-(4-chloro-3-nitrobenzamido)thiazol-4-yl)acetate: Contains a thiazole ring instead of an indole ring.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: Similar in having a benzamido group but with different heterocyclic systems .
The uniqueness of this compound lies in its specific combination of functional groups and the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)10-7-8-12(19)14(9-10)22(25)26/h3-9,20H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYGCFHGNNJSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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